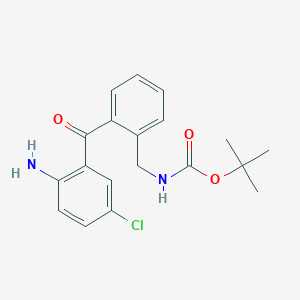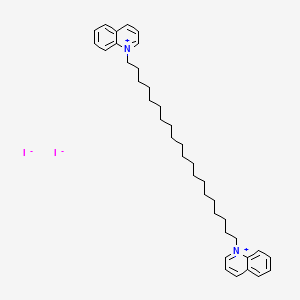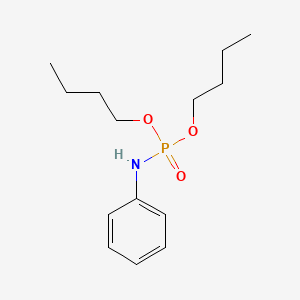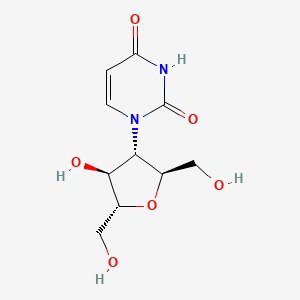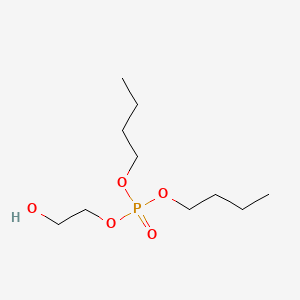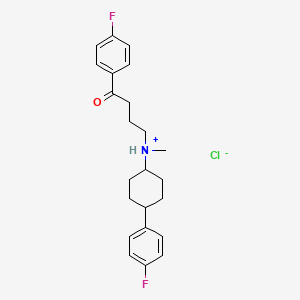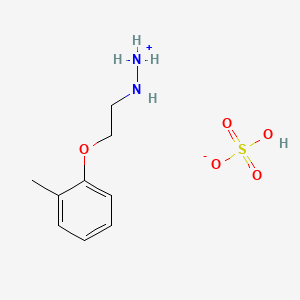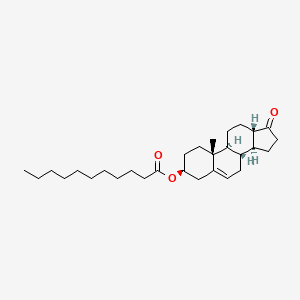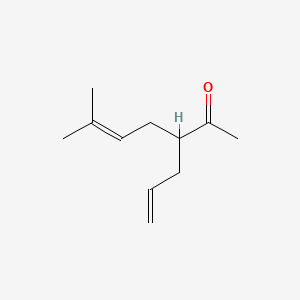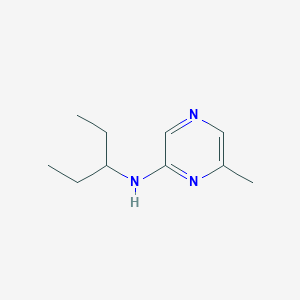
6-Methyl-N-(pentan-3-yl)pyrazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PYRAZINAMINE, N-(1-ETHYLPROPYL)-6-METHYL- (9CI): is a chemical compound with the molecular formula C13H23N3 It is a derivative of pyrazinamide, which is known for its use in the treatment of tuberculosis
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of PYRAZINAMINE, N-(1-ETHYLPROPYL)-6-METHYL- (9CI) typically involves the reaction of pyrazinamide with appropriate alkylating agents. One common method is the alkylation of pyrazinamide with 1-ethylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of flow reactors allows for better control over reaction conditions, such as temperature and pressure, leading to more efficient production processes .
化学反応の分析
Types of Reactions: PYRAZINAMINE, N-(1-ETHYLPROPYL)-6-METHYL- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while reduction may produce pyrazine amines .
科学的研究の応用
Chemistry: In chemistry, PYRAZINAMINE, N-(1-ETHYLPROPYL)-6-METHYL- (9CI) is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has shown activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics .
Medicine: In medicine, derivatives of this compound are explored for their potential use in treating infectious diseases, particularly tuberculosis. Its structural similarity to pyrazinamide makes it a valuable compound for drug development .
Industry: In the industrial sector, PYRAZINAMINE, N-(1-ETHYLPROPYL)-6-METHYL- (9CI) is used in the synthesis of agrochemicals and other industrial chemicals. Its reactivity and stability make it suitable for various industrial applications .
作用機序
The mechanism of action of PYRAZINAMINE, N-(1-ETHYLPROPYL)-6-METHYL- (9CI) involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential cellular components in bacteria, leading to cell death. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with bacterial cell wall synthesis and protein production .
類似化合物との比較
Pyrazinamide: A well-known anti-tuberculosis drug with a similar structure.
Isoniazid: Another anti-tuberculosis drug that targets bacterial cell wall synthesis.
Rifampicin: A broad-spectrum antibiotic used in combination with other drugs to treat tuberculosis.
Uniqueness: PYRAZINAMINE, N-(1-ETHYLPROPYL)-6-METHYL- (9CI) is unique due to its specific alkylation pattern, which may confer distinct biological and chemical properties compared to other similar compounds. Its potential for modification and derivatization makes it a versatile compound for various applications.
特性
CAS番号 |
355836-17-8 |
|---|---|
分子式 |
C10H17N3 |
分子量 |
179.26 g/mol |
IUPAC名 |
6-methyl-N-pentan-3-ylpyrazin-2-amine |
InChI |
InChI=1S/C10H17N3/c1-4-9(5-2)13-10-7-11-6-8(3)12-10/h6-7,9H,4-5H2,1-3H3,(H,12,13) |
InChIキー |
NNZUJYJBCPCXNC-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)NC1=NC(=CN=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13747259.png)
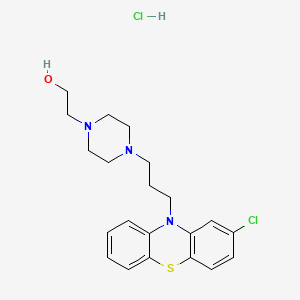
![N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide](/img/structure/B13747269.png)

